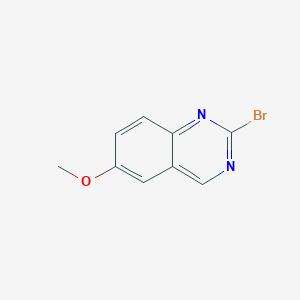

2-Bromo-6-methoxyquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSIKFRKDUKCFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CN=C(N=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Methoxyquinazoline and Its Precursors

Strategies for Quinazoline (B50416) Ring Formation with Bromo and Methoxy (B1213986) Functionalization

The construction of the quinazoline ring is a cornerstone of its chemistry, with numerous named reactions and modern adaptations available to synthetic chemists. The incorporation of bromo and methoxy functionalities requires careful selection of starting materials and reaction conditions to ensure correct regiochemistry.

While one-pot syntheses for some quinazoline derivatives exist, direct synthetic routes to 2-Bromo-6-methoxyquinazoline are not commonly reported in the literature. A more practical and frequently employed approach involves a multi-step synthesis, typically starting from a precursor that already contains the 6-methoxy group. A plausible and efficient pathway begins with the cyclization of a 4-methoxy-substituted anthranilamide or anthranilic acid derivative to form 6-methoxyquinazolin-2(1H)-one or a related intermediate. This intermediate is then subjected to halogenation to install the bromine atom at the 2-position.

One established method involves the conversion of the corresponding 2-amino-6-methoxyquinazoline via a Sandmeyer-type reaction. In this process, the 2-amino group is diazotized using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) bromide salt to introduce the bromo substituent.

The synthesis of functionalized quinazolines heavily relies on the preparation of key intermediates. For this compound, two primary types of precursors are essential: those providing the methoxy group at the 6-position and those used for halogenation.

Methoxylated Intermediates: The journey towards 6-methoxyquinazolines often starts with 4-methoxyaniline or 4-methoxyanthranilic acid. A common and robust intermediate is 6-methoxyquinazoline-2,4(1H,3H)-dione , which can be synthesized from 2-amino-4-methoxybenzamide (B112565) by reaction with di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). acs.org This dione (B5365651) serves as a versatile platform for further modifications.

Halogenated Intermediates: A standard method to introduce halogens, particularly chlorine, which can later be substituted, is the treatment of quinazolinone intermediates with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). For instance, reacting 6-methoxyquinazoline-4(3H)-one with POCl₃ can yield 4-chloro-6-methoxyquinazoline. If starting with 6-methoxyquinazoline-2,4(1H,3H)-dione, treatment with POCl₃ typically yields 2,4-dichloro-6-methoxyquinazoline (B11855). These chloro-substituted quinazolines are highly reactive intermediates, especially at the 4-position, for subsequent nucleophilic substitution or cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and they play a significant role in the synthesis and functionalization of quinazolines. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are frequently employed to modify halogenated quinazoline intermediates.

For example, a 2,4-dichloro-6-methoxyquinazoline intermediate can undergo regioselective Suzuki-Miyaura coupling. The chlorine atom at the C-4 position is generally more reactive than the one at the C-2 position, allowing for selective substitution with an arylboronic acid at C-4 while leaving the C-2 chloro group available for subsequent transformations. researchgate.net This regioselectivity is a key strategy for building complex, polysubstituted quinazolines.

| Reaction Type | Coupling Partners | Typical Catalyst/Ligand | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron | Pd(OAc)₂, Pd(PPh₃)₄ | C-C | wikipedia.orglibretexts.orgyonedalabs.com |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd₂(dba)₃ / BINAP, XPhos | C-N | wikipedia.orglibretexts.orgacsgcipr.org |

| Sonogashira | Aryl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (sp²-sp) | organic-chemistry.orgwikipedia.orglibretexts.org |

In recent years, there has been a significant push towards developing more sustainable synthetic methods. Metal-free catalysis and one-pot reactions for quinazoline synthesis align with the principles of green chemistry by reducing waste and avoiding toxic heavy metals.

One such approach involves the condensation of aromatic o-aminonitriles with dimethylformamide (DMF) in the presence of a Lewis acid like ZnCl₂ to produce quinazoline-2,4(1H,3H)-diones. nih.gov Other metal-free methods utilize iodine-promoted oxidative C-H amination or condensation reactions between 2-aminobenzaldehydes and amines under oxidative conditions, often using molecular oxygen as the terminal oxidant. These one-pot procedures streamline the synthetic process by minimizing intermediate purification steps, thereby saving time and resources.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. The synthesis of the quinazoline core is well-suited to this technology. For instance, the cyclocondensation of anthranilic acids with various reagents to form quinazolinones can be significantly expedited under microwave irradiation. Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes, dramatically improving the efficiency of synthesizing quinazoline libraries for chemical and biological screening.

Functional Group Transformations and Derivatizations of this compound

The bromine atom at the C-2 position of this compound is a versatile functional handle for a wide array of chemical transformations. This position is electron-deficient due to the adjacent nitrogen atoms of the pyrimidine (B1678525) ring, making it an excellent electrophilic site for both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The C-2 bromo group can be readily displaced by various nucleophiles. For example, reaction with alkoxides, such as sodium phenoxide, can yield the corresponding 2-phenoxy ether derivative. wikipedia.orgmasterorganicchemistry.comyoutube.com More significantly, it serves as an ideal coupling partner in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: Reacting this compound with various aryl, heteroaryl, or vinyl boronic acids or esters under palladium catalysis allows for the formation of a new carbon-carbon bond at the 2-position. This is one of the most powerful methods for introducing diverse carbon-based substituents. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines. wikipedia.orglibretexts.orgnih.gov It provides access to a wide range of 2-aminoquinazoline (B112073) derivatives, which are prevalent structures in medicinal chemistry.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by a combination of palladium and copper(I) salts, introduces an alkynyl moiety at the C-2 position. organic-chemistry.orgwikipedia.org This transformation is valuable for creating extended π-systems and as a precursor for further synthetic manipulations.

| Transformation | Reagent Class | Product Type | Typical Conditions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | 2-Aryl/Vinyl-6-methoxyquinazoline | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Buchwald-Hartwig Amination | R¹R²NH | 2-(Amino)-6-methoxyquinazoline | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) |

| Sonogashira Coupling | R-C≡CH | 2-Alkynyl-6-methoxyquinazoline | Pd catalyst, CuI co-catalyst, Base (e.g., Et₃N) |

| Nucleophilic Substitution | Nu-H (e.g., R-OH, R-SH) | 2-(Nu)-6-methoxyquinazoline | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

Nucleophilic Substitution Reactions of Halogen Atoms on Quinazoline Ring Systems

The halogen atom at the C2 position of the quinazoline ring is highly susceptible to nucleophilic substitution, making it a pivotal point for molecular diversification. This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate formed during the substitution process. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

In this mechanism, a nucleophile attacks the electron-deficient carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the specific electronic properties of the quinazoline ring.

A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse array of 2-substituted quinazoline derivatives. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction of 2-bromoquinazolines with various amines (primary or secondary) provides access to 2-aminoquinazoline derivatives, a scaffold present in numerous biologically active compounds.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Bromoquinazolines

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Aniline (B41778), Piperidine | 2-Aminoquinazolines |

| Alkoxide | Sodium Methoxide (B1231860) | 2-Methoxyquinazolines |

| Thiolate | Sodium Thiophenoxide | 2-(Thioaryl)quinazolines |

These reactions are fundamental in creating libraries of compounds for drug discovery, allowing for systematic modification of the C2-substituent to optimize biological activity.

Modifications and Reactions Involving the Methoxy Group on Quinazoline Derivatives

The methoxy group at the C6-position of the quinazoline ring is another key functional handle that can be chemically modified. While less reactive than the C2-bromo substituent, it plays a crucial role in modulating the electronic properties and biological activity of the molecule. Electron-donating groups at the 6- and 7-positions of the quinazoline ring have been shown to improve the binding activity of some kinase inhibitors mdpi.com.

The most common reaction involving the 6-methoxy group is O-demethylation, which converts the methoxy ether into a hydroxyl group. This transformation is significant as the resulting 6-hydroxyquinazoline can serve as a precursor for further functionalization, such as etherification or esterification, to introduce new side chains.

Standard reagents for aryl ether cleavage can be employed for this purpose, including strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The choice of reagent depends on the sensitivity of other functional groups present in the molecule. The resulting phenol (B47542) can then be used in subsequent reactions, for example, Williamson ether synthesis, to attach more complex side chains.

Table 2: Common Reagents for O-Demethylation of 6-Methoxyquinazolines

| Reagent | Conditions | Product |

|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., DCM), low temperature | 6-Hydroxyquinazoline |

| Hydrogen Bromide (HBr) | Acetic acid, reflux | 6-Hydroxyquinazoline |

C-C and C-Heteroatom Bond Formations for Quinazoline Scaffold Expansion

The bromine atom on this compound serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for expanding the molecular scaffold by forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. sigmaaldrich.comnih.gov These reactions have become central to modern organic synthesis due to their reliability and functional group tolerance. sigmaaldrich.com

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions are frequently used to form C-C bonds. The Suzuki-Miyaura coupling, which pairs the bromoquinazoline with a boronic acid or ester, is a widely used method for introducing new aryl or alkyl groups at the C2-position. Other notable reactions include the Heck reaction (coupling with alkenes), the Sonogashira reaction (coupling with terminal alkynes), and the Stille reaction (coupling with organostannanes). These methods provide access to a vast range of structurally diverse quinazolines with extended conjugation and complexity. organic-chemistry.org

C-Heteroatom Bond Formation: Similarly, palladium- or copper-catalyzed reactions are employed for the formation of C-X bonds. The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing for the coupling of 2-bromoquinazoline (B1527885) with a wide variety of amines, including anilines and alkylamines. This reaction is particularly important for the synthesis of 2-aminoquinazolines, which are key pharmacophores in many kinase inhibitors. Analogous methods exist for the formation of C-O bonds (Buchwald-Hartwig etherification) and C-S bonds, providing access to 2-aryloxy- and 2-arylthio-quinazolines, respectively.

Table 3: Cross-Coupling Reactions for Scaffold Expansion

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Pd(PPh₃)₄, Base |

| Heck | Alkene | C-C | Pd(OAc)₂, Ligand, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd/Cu, Ligand, Base |

| Buchwald-Hartwig | Amine/Amide | C-N | Pd Catalyst, Ligand, Base |

Synthesis of Complex Quinazoline Derivatives from this compound Building Blocks

The synthetic utility of this compound is best demonstrated by its application as a key intermediate in the synthesis of complex, biologically active molecules. Its dual reactive sites allow for sequential and regioselective functionalization, enabling the construction of elaborate molecular architectures.

A prominent application is in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.com The general structure of many of these inhibitors features a 4-anilinoquinazoline (B1210976) core. The synthesis often involves an initial nucleophilic substitution at the C4-position of a quinazoline precursor, followed by cross-coupling reactions at other positions.

Starting with a related precursor, 2,4-dichloro-6-methoxyquinazoline, one can perform a selective nucleophilic substitution with an appropriate aniline at the more reactive C4-position. The remaining chlorine at the C2-position (analogous to the bromine in the title compound) can then be subjected to C-C or C-N cross-coupling reactions to install further diversity.

For example, a Suzuki coupling reaction could be used to introduce a solubilizing group or a pharmacophore that interacts with a specific region of the kinase binding site. This modular approach, enabled by the differential reactivity of the halogen substituents, is highly efficient for generating libraries of potential drug candidates for structure-activity relationship (SAR) studies. mdpi.com

Table 4: Examples of Complex Derivatives from Quinazoline Building Blocks

| Starting Material Precursor | Key Reaction Sequence | Resulting Complex Scaffold | Potential Application |

|---|---|---|---|

| 2,4-Dichloro-6-methoxyquinazoline | 1. SNAr with aniline at C42. Suzuki coupling at C2 | 2-Aryl-4-anilino-6-methoxyquinazoline | Kinase Inhibitors |

| 2,4-Dichloro-6-methoxyquinazoline | 1. SNAr with aniline at C42. Buchwald-Hartwig amination at C2 | 2-Amino-4-anilino-6-methoxyquinazoline | Kinase Inhibitors |

This strategic use of halogenated quinazoline building blocks underscores their importance in the rapid assembly of complex and medicinally relevant molecules. nih.govopenmedicinalchemistryjournal.com

Spectroscopic and Advanced Characterization of 2 Bromo 6 Methoxyquinazoline

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Bromo-6-methoxyquinazoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for complete structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton in the molecule are expected. The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) of these signals are used to assign them to specific protons.

The structure contains five protons: three on the aromatic quinazoline (B50416) ring and two on the methoxy (B1213986) group.

Aromatic Protons: The three protons on the benzene (B151609) portion of the quinazoline ring (H-5, H-7, and H-8) would appear in the downfield region, typically between δ 7.0 and 9.0 ppm, which is characteristic of aromatic protons.

The proton at the C-5 position is expected to appear as a doublet due to coupling with the proton at C-8.

The proton at the C-7 position would likely appear as a doublet of doublets, as it is coupled to both the H-5 and H-8 protons.

The proton at the C-8 position should appear as a doublet, coupling with the H-7 proton.

Methoxy Protons: The three protons of the methoxy (-OCH₃) group are chemically equivalent and would therefore produce a sharp singlet in the upfield region, typically around δ 3.9-4.1 ppm.

C4-H Proton: The proton at the C-4 position of the quinazoline ring is expected to be a singlet and highly deshielded, appearing far downfield, likely above δ 9.0 ppm, due to the influence of the two adjacent nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-4 | > 9.0 | s (singlet) |

| H-5 | ~7.5 - 8.0 | d (doublet) |

| H-7 | ~7.3 - 7.6 | dd (doublet of doublets) |

| H-8 | ~7.8 - 8.2 | d (doublet) |

| -OCH₃ | ~3.9 - 4.1 | s (singlet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms in the structure.

Aromatic and Heteroaromatic Carbons: The eight carbons of the quinazoline ring system would resonate in the downfield region (typically δ 110-165 ppm).

The carbon atom bonded to the bromine (C-2) would be significantly influenced by the halogen, with an expected chemical shift around δ 150-160 ppm.

The carbon atom bonded to the methoxy group (C-6) would appear in the range of δ 155-165 ppm.

Quaternary carbons (those not bonded to any protons) would generally show weaker signals compared to protonated carbons.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) would appear in the upfield region of the spectrum, typically around δ 55-60 ppm researchgate.net.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 - 160 |

| C-4 | ~150 - 155 |

| C-4a | ~120 - 125 |

| C-5 | ~125 - 130 |

| C-6 | ~155 - 165 |

| C-7 | ~105 - 115 |

| C-8 | ~128 - 135 |

| C-8a | ~145 - 150 |

| -OCH₃ | ~55 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show cross-peaks connecting H-5 with H-7, and H-7 with H-8, confirming their adjacent positions on the aromatic ring. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow for the direct assignment of the signals for C-4, C-5, C-7, C-8, and the methoxy carbon by correlating them with their attached, and previously assigned, protons.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and provide structural information through fragmentation analysis.

For this compound (C₉H₇BrN₂O), the expected molecular weight is approximately 239.07 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum would exhibit two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br and another, two mass units higher (M+2), for the molecule containing ⁸¹Br. miamioh.edu This characteristic isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₉H₇BrN₂O). Analysis of the fragmentation pattern could also provide structural information, with likely initial fragmentations involving the loss of the bromine atom or the methoxy group.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | ~238 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | ~240 | Molecular ion with ⁸¹Br (Relative intensity ~100% of M⁺) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display a series of absorption bands characteristic of its structural features.

Aromatic C-H Stretching: Absorption bands for the stretching of C-H bonds on the aromatic ring would be expected just above 3000 cm⁻¹, typically in the range of 3050-3150 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methoxy group would show stretching vibrations just below 3000 cm⁻¹, likely in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretching: The quinazoline ring contains both C=C and C=N double bonds. These would give rise to a series of sharp absorption bands in the 1450-1650 cm⁻¹ region. libretexts.org

C-O Stretching: The stretching vibration of the aryl ether C-O bond of the methoxy group is expected to produce a strong, characteristic band in the fingerprint region, typically around 1200-1250 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond would appear at a low frequency, typically in the 500-650 cm⁻¹ range.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |

| C=N / C=C Stretch (Aromatic Ring) | 1450 - 1650 | Medium to Strong |

| Aryl C-O Stretch | 1200 - 1250 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Raman Spectroscopy

No experimental or theoretical Raman spectroscopic data for this compound has been reported in the reviewed scientific literature. Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a characteristic fingerprint based on the inelastic scattering of monochromatic light. Analysis of related heterocyclic compounds suggests that a Raman spectrum of this compound would exhibit characteristic peaks corresponding to the stretching and bending vibrations of the quinazoline ring system, as well as vibrations associated with the bromo- and methoxy- substituents. However, without specific experimental data, a detailed analysis and data table cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no specific Ultraviolet-Visible (UV-Vis) spectroscopic data available for this compound in the scientific literature. UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of UV or visible light. For quinazoline derivatives, the absorption spectra typically feature bands arising from π → π* and n → π* transitions within the aromatic system. researchgate.netnih.govnih.govbeilstein-journals.orgnih.govresearchgate.net The position and intensity of these absorption bands are influenced by the nature and position of substituents on the quinazoline ring. researchgate.net For this compound, it is expected that the bromo and methoxy groups would act as auxochromes, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the unsubstituted quinazoline core. A data table of absorption maxima and molar absorptivity cannot be compiled due to the absence of experimental findings.

Chromatographic Techniques for Purity and Quantitative Analysis (HPLC, GC-MS, LC-MS, UPLC, TLC)

Detailed methods and results for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography (UPLC), or Thin-Layer Chromatography (TLC) have not been published.

These chromatographic techniques are fundamental for separating components of a mixture and for determining the purity and quantity of a substance.

HPLC and UPLC: Reversed-phase HPLC and UPLC are common methods for the analysis of quinazoline derivatives and other heterocyclic compounds. nih.govnih.govnih.govresearchgate.net The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

GC-MS: This technique is suitable for volatile and thermally stable compounds. Analysis of related bromo-methoxy compounds by GC-MS would involve separation on a capillary column followed by mass spectrometry, which provides information on the molecular weight and fragmentation pattern of the analyte. oup.comwhitman.eduwisc.edursc.org

LC-MS: LC-MS is a versatile technique for the analysis of a wide range of compounds, including polar and non-volatile heterocyclic compounds. nih.govnih.govmdpi.comresearchgate.netacs.org It combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.

TLC: Thin-Layer Chromatography is a simple and rapid technique often used for monitoring reaction progress and for preliminary purity assessment.

Without specific studies on this compound, it is not possible to provide data tables with retention times, mass-to-charge ratios of fragments, or Rf values.

X-ray Diffraction for Solid-State Molecular Structure Determination

No crystal structure determination of this compound using X-ray diffraction has been reported. X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While crystal structures of other bromo-substituted quinazolines and related heterocyclic compounds have been determined, this data cannot be extrapolated to definitively describe the solid-state molecular structure of this compound. researchgate.netnih.govmdpi.com A table of crystallographic data, including unit cell parameters and atomic coordinates, cannot be generated in the absence of such a study.

Computational and Theoretical Investigations of 2 Bromo 6 Methoxyquinazoline

Quantum Mechanical Calculations (e.g., DFT/B3LYP Approach)

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. nih.gov The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for its accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties of organic compounds. nih.govsapub.org Such calculations are typically performed with a basis set like 6-31+G(d,p) or 6-311++G(d,p), which provide a good balance between computational cost and accuracy for systems containing heteroatoms and halogens. nih.govnih.govresearchgate.net

In computational studies of related 6-bromo-quinazolin-4(3H)-one derivatives, DFT analysis at the B3LYP/6–31+G(d,p) level has been employed to compare the thermodynamic stability of different compounds. nih.gov The total energy (E), enthalpy (H), and Gibbs free energy (G) are calculated, with lower values indicating greater thermodynamic stability. nih.gov For instance, a comparative study showed that one derivative (compound 8a) was thermodynamically more stable than another (compound 8c), which was consistent with its observed biological activity. nih.govresearchgate.net This approach allows for the ranking of different isomers or conformers in terms of their energetic stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. mdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govmdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -χ

Electrophilicity Index (ω): ω = μ² / (2η)

Studies on brominated quinazoline (B50416) derivatives have utilized DFT calculations to determine these parameters and survey the reactivity of the compounds. nih.gov For example, the HOMO-LUMO gap for 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one was calculated to be 4.8208 eV, indicating high stability. nih.gov

Table 1: Calculated Global Reactivity Descriptors for a Related Bromo-quinazoline Derivative

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.4559 |

| LUMO Energy | ELUMO | -1.6351 |

| Energy Gap | ΔE | 4.8208 |

| Ionization Potential | I | 6.4559 |

| Electron Affinity | A | 1.6351 |

| Hardness | η | 2.4104 |

| Softness | S | 0.4148 |

| Electronegativity | χ | 4.0455 |

| Electrophilicity Index | ω | 3.3941 |

Data derived from calculations on 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one at the B3LYP/6–311++G(d,p) level. nih.gov

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dethaiscience.info The MESP is mapped onto the electron density surface, with different colors representing different potential values. uni-muenchen.de Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral or near-neutral potential. thaiscience.info

For quinazoline derivatives, MESP analysis helps to identify the most reactive sites. sapub.org In the quinazoline ring, the nitrogen atoms are typically regions of negative potential due to their lone pairs of electrons, making them likely sites for protonation or interaction with electrophiles. The hydrogen atoms bonded to carbons, and particularly the bromine atom, would be associated with regions of positive or near-neutral potential. The methoxy (B1213986) group at the 6-position would also influence the charge distribution on the benzene (B151609) portion of the quinazoline core. Computational studies on similar aromatic compounds show that negative potential zones are often concentrated on oxygen and nitrogen atoms, identifying them as nucleophilic reactive sites.

Theoretical Mechanistic Studies of Reactions Involving Quinazoline Compounds

Computational modeling is a powerful tool for elucidating the reaction mechanisms involved in the synthesis and transformation of quinazoline derivatives. nih.gov Theoretical studies can map out the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. This information is crucial for understanding reaction kinetics and selectivity, and for optimizing reaction conditions.

For instance, the synthesis of quinazolines can proceed through various routes, such as the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes or the electrochemical coupling of o-carbonyl anilines with amines. organic-chemistry.org DFT calculations can be employed to investigate the plausible mechanisms of these reactions. Such studies can model the step-by-step process, including substrate coordination to the catalyst, bond cleavage and formation, and product release. For example, in metal-catalyzed reactions, computational models can clarify the role of the catalyst, the oxidation states involved, and the geometry of key intermediates. youtube.com These mechanistic insights allow chemists to rationalize experimental outcomes and design more efficient synthetic strategies for accessing complex quinazoline scaffolds. youtube.com

Structure-Property Relationships through Computational Modeling

Understanding the relationship between a molecule's structure and its properties is a cornerstone of medicinal chemistry and materials science. frontiersin.org Computational modeling, particularly through techniques like Quantitative Structure-Activity Relationship (QSAR) studies, provides a framework for correlating structural features with biological activity or physical properties.

For quinazoline derivatives, which are known to exhibit a wide range of biological activities, including as anticancer agents targeting receptors like EGFR (Epidermal Growth Factor Receptor), computational models are essential. nih.govfrontiersin.org 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed for a series of quinazoline analogues. These models correlate the inhibitory activities of the compounds with their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For example, a CoMFA analysis might reveal that bulky substituents at a specific position on the quinazoline ring are favorable for activity (indicated by a green contour), while electronegative groups in another region are detrimental. These predictive models, often combined with molecular docking simulations, provide a rational basis for the design of new, more potent quinazoline-based therapeutic agents. frontiersin.org

Reactivity and Mechanistic Studies of 2 Bromo 6 Methoxyquinazoline

Investigation of Reaction Pathways for Halogen and Methoxy (B1213986) Substitutions on the Quinazoline (B50416) Ring

The functionalization of the 2-bromo-6-methoxyquinazoline core is dominated by reactions that substitute the bromine atom. The pyrimidine (B1678525) ring's electron-deficient nature, caused by the two nitrogen atoms, makes the 2-position particularly reactive toward certain transformations. masterorganicchemistry.com

Halogen Substitution Pathways: The bromine atom at the 2-position is an excellent leaving group, facilitating two major classes of substitution reactions:

Palladium-Catalyzed Cross-Coupling Reactions: This is the most versatile and widely used method for functionalizing 2-bromoquinazolines. The C(sp²)–Br bond readily undergoes oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds. libretexts.orglibretexts.org These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the introduction of a vast array of aryl, alkyl, amine, and alkynyl groups at the 2-position. wikipedia.orgwikipedia.orgrsc.org

Nucleophilic Aromatic Substitution (SNAr): The quinazoline ring system is inherently electron-poor, which activates attached halides toward nucleophilic attack. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The aromaticity is then restored by the expulsion of the bromide ion. chemistrysteps.com The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com For SNAr reactions, the reactivity of halogens is typically F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is favored by the higher electronegativity of the halogen. masterorganicchemistry.comyoutube.com

Methoxy Group Substitution: Direct nucleophilic substitution of the 6-methoxy group is not a common reaction pathway. The methoxide (B1231860) ion is a poor leaving group, and the benzene (B151609) portion of the quinazoline ring is less activated towards nucleophilic attack compared to the pyrimidine portion. The methoxy group primarily functions as a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution, although the quinazoline core itself is generally resistant to such reactions. masterorganicchemistry.com

Role of Catalysis in Reactions Involving this compound

Catalysis is fundamental to the synthetic utility of this compound, enabling a wide range of C-C and C-N bond-forming reactions that are otherwise difficult to achieve. Palladium-based catalysts are the most prominent in this field. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have revolutionized the synthesis of complex molecules from aryl halides. fiveable.me The general principle involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states to couple the aryl halide with an organometallic reagent. libretexts.org

Suzuki-Miyaura Coupling: Used for forming C-C bonds, this reaction couples this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.gov It is a crucial method for synthesizing 2-aminoquinazoline (B112073) derivatives.

Sonogashira Coupling: This reaction creates a C-C bond between the quinazoline ring and a terminal alkyne. It uniquely employs a dual catalytic system of palladium and a copper(I) co-catalyst. libretexts.orgnih.gov

The table below summarizes typical catalytic systems used for these transformations.

| Reaction Type | Purpose | Palladium Source | Ligand(s) | Base | Coupling Partner |

| Suzuki-Miyaura | C-C Bond Formation | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Phosphines (e.g., PCy₃, P(t-Bu)₃) | K₂CO₃, Cs₂CO₃, KF | Boronic Acid / Ester |

| Buchwald-Hartwig | C-N Bond Formation | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, DPPF, Josiphos-type | NaOBuᵗ, LiHMDS | Amine / Ammonia Equivalent |

| Sonogashira | C-C Bond Formation | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Phosphines (e.g., PPh₃) | Et₃N, iPr₂NH | Terminal Alkyne (with CuI) |

This table represents common components for the respective reactions; specific conditions can vary.

Mechanistic Insights into Quinazoline Ring Transformations and Functionalization

Understanding the reaction mechanisms is key to predicting outcomes and optimizing conditions for the functionalization of this compound.

Mechanism of Palladium-Catalyzed Cross-Coupling: Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: libretexts.orgfiveable.melibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step breaks the C-Br bond and forms a new organopalladium(II) complex. fiveable.me

Transmetalation: The organic moiety from the coupling partner (e.g., the R' group from an R'-B(OH)₂ in a Suzuki reaction) is transferred to the palladium(II) center, displacing the bromide ion. wikipedia.org In the Buchwald-Hartwig reaction, this step involves the formation of a palladium-amido complex, while in the Sonogashira reaction, a copper acetylide transfers the alkyne group. libretexts.orgwikipedia.org

Reductive Elimination: The two organic groups (the quinazoline and the newly transferred group) on the palladium center couple and are expelled from the coordination sphere, forming the final product. fiveable.me This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): This pathway does not involve a metal catalyst and proceeds via an addition-elimination sequence: chemistrysteps.comlibretexts.org

Nucleophilic Addition: A strong nucleophile attacks the C2 carbon of the quinazoline ring, which is attached to the bromine. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org The negative charge is delocalized, partly onto the electronegative nitrogen atoms of the quinazoline ring, which helps to stabilize this intermediate.

Elimination (Leaving Group Departure): The aromaticity of the ring is restored as the electron pair from the carbanion moves back into the ring, ejecting the bromide ion as the leaving group. chemistrysteps.com

Kinetic Studies of Reactions Involving this compound Derivatives

Kinetic studies provide quantitative data on reaction rates, helping to elucidate mechanisms and understand the influence of various substituents and conditions. While specific kinetic data for reactions at the 2-bromo position of this compound are not widely published, studies on related quinazoline systems offer valuable insights.

A kinetic study of the displacement of halogens from the benzo-ring of quinazoline by methoxide ions in methanol (B129727) revealed the order of reactivity for the substitution position to be 7 > 5 > 6 and 8. wikipedia.org This indicates that the electronic environment of the 6-position, where the methoxy group resides in the title compound, is less favorable for nucleophilic attack compared to the 5- and 7-positions. The study also provided Arrhenius parameters for these reactions, quantifying the activation energies required for substitution at different points on the quinazoline's benzene ring. wikipedia.org

| Substituent Position | Relative Reactivity |

| 7-Halo | Highest |

| 5-Halo | Intermediate |

| 6-Halo | Lower |

| 8-Halo | Lower |

Data derived from kinetic studies of methoxy-dehalogenation on the quinazoline ring. wikipedia.org

For reactions at the 2-bromo position, the kinetics would be governed by different factors. In palladium-catalyzed reactions, the rate-determining step can be the initial oxidative addition of the Pd(0) catalyst to the C-Br bond or, in some cases, the reductive elimination step. fiveable.me The choice of ligand on the palladium catalyst is critical, as it influences both the rate and efficiency of these steps. For SNAr reactions, the rate-determining step is typically the initial formation of the Meisenheimer complex. masterorganicchemistry.com The reaction rate would be highly dependent on the nucleophilicity of the attacking species and the ability of the quinazoline ring to stabilize the resulting negative charge.

Advanced Applications and Research Directions for 2 Bromo 6 Methoxyquinazoline

2-Bromo-6-methoxyquinazoline and Related Quinazoline (B50416) Derivatives as Ligands in Coordination Chemistry

The quinazoline scaffold, a fused heterocycle consisting of benzene (B151609) and pyrimidine (B1678525) rings, serves as a versatile platform for the development of ligands in coordination chemistry. The strategic placement of substituents on this core structure allows for the fine-tuning of electronic and steric properties, influencing the coordination behavior and the characteristics of the resulting metal complexes. This compound, in particular, offers a reactive site at the C2 position, where the bromo group can be readily displaced, making it a valuable precursor for synthesizing a diverse range of functionalized quinazoline-based ligands.

Design and Synthesis of Novel Quinazoline-Based Ligands

The synthesis of novel ligands derived from this compound typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions at the C2 position. This approach allows for the introduction of various coordinating moieties, such as amino, pyridyl, or other nitrogen-containing heterocyclic groups, transforming the quinazoline core into a bidentate or tridentate ligand.

Synthetic strategies often begin with the appropriate anthranilic acid derivative to construct the quinazoline ring. For instance, 5-bromoanthranilic acid can be reacted with phenyl isothiocyanate to form a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate nih.gov. The thiol group can then be further functionalized. Alternatively, palladium-catalyzed methods have been developed to synthesize quinazoline-4(3H)-ones from 2-aminobenzamides and aryl halides mdpi.com. Copper-catalyzed reactions are also employed, for example, in the synthesis of imidazo[1,2-c]quinazolines from 2-(2-bromophenyl)-1H-imidazoles and formamide nih.gov. These methods highlight the versatility of using halogenated precursors to build complex quinazoline structures.

The design of these ligands is often guided by the desired properties of the final metal complex. For example, incorporating oligo-α-pyridylamines can lead to ligands that support the formation of linear arrays of metal ions nih.gov. The resulting ligands, featuring N,N-chelating sites, are adept at coordinating with a variety of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II) orientjchem.org. The synthesis is a multi-step process that can be tailored to produce ligands with specific electronic and steric characteristics, ultimately dictating the geometry and reactivity of the metal complexes they form.

Formation and Characterization of Metal Complexes (e.g., Extended Metal Atom Chains)

Quinazoline-based ligands, particularly those derived from oligopyridylamines, have been instrumental in the formation of unique polynuclear complexes known as Extended Metal Atom Chains (EMACs). researchgate.net EMACs are linear arrays of three or more metal atoms held together by helically wrapped polydentate organic ligands. nih.gov The geometry and multidentate nature of these ligands enforce close proximity between metal centers, facilitating metal-metal bonding and strong magnetic interactions. nih.gov

The formation of these complexes involves the reaction of the synthesized quinazoline ligand with metal salts under specific conditions. Characterization of the resulting metal-ligand complexes is achieved through a suite of analytical techniques. Single-crystal X-ray crystallography is crucial for confirming the molecular structure, revealing details such as the coordination geometry around the metal ions and the linear arrangement of the metal chain. acs.orgresearchgate.net Spectroscopic methods including FT-IR, UV-Vis, and NMR are used to probe the ligand's coordination to the metal. For example, shifts in the characteristic vibrational frequencies in FT-IR spectra can confirm the participation of specific functional groups, like the azomethine nitrogen, in coordination. orientjchem.orgresearchgate.netnih.gov Mass spectrometry is used to confirm the molecular weight and fragmentation patterns of the complexes. orientjchem.org

The stability and properties of these complexes are influenced by the nature of both the ligand and the metal ion. For instance, tridentate quinazoline Schiff base ligands have been shown to form stable, mononuclear octahedral complexes with Co(II), Ni(II), and Cu(II). researchgate.net The study of these complexes provides insight into their structural and physico-chemical properties, including thermal stability, as determined by thermogravimetric analysis (TGA). orientjchem.org

Spectroscopic and Magnetic Properties of Quinazoline-Derived Metal Complexes

The spectroscopic properties of quinazoline-derived metal complexes provide valuable information about the coordination environment and the electronic structure. Upon complexation, characteristic shifts are observed in various spectra. In FT-IR spectra, the appearance of new bands at lower frequencies (e.g., 527–561 cm⁻¹) is attributed to the formation of metal-nitrogen (M-N) bonds rsc.org.

Electronic spectra (UV-Vis) reveal changes in electronic transitions. The spectra of the complexes often show bands corresponding to π–π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) transitions. acs.org For instance, the UV-Vis spectra of Co(II), Ni(II), and Cu(II) complexes with a quinazoline Schiff base ligand suggest an octahedral geometry researchgate.net.

Magnetic susceptibility measurements are key to understanding the magnetic properties of these complexes, particularly for those containing paramagnetic metal ions like iron(II). For example, a linear triiron(II) EMAC was found to have an S = 6 ground state, indicating strong ferromagnetic coupling between the iron centers, likely due to direct exchange interactions. researchgate.net The effective magnetic moment (μeff) values derived from these measurements provide information about the number of unpaired electrons. bendola.com In some tetrairon(II) EMACs, the room-temperature effective magnetic moment approaches the value expected for an S = 6 state, also suggesting strong ferromagnetic interactions nih.gov.

| Technique | Observation | Implication |

| FT-IR Spectroscopy | Appearance of new bands in the 527–561 cm⁻¹ region. rsc.org | Formation of Metal-Nitrogen (M-N) coordination bonds. |

| UV-Vis Spectroscopy | Presence of Metal-to-Ligand Charge Transfer (MLCT) bands. acs.org | Electronic interaction between the metal center and the quinazoline ligand. |

| Magnetic Susceptibility | High-spin ground states (e.g., S = 6 for a triiron complex). researchgate.net | Strong ferromagnetic coupling between metal centers in EMACs. |

| ¹H NMR Spectroscopy | Disappearance of signals for protons involved in coordination. | Confirmation of ligand binding to the metal ion. |

| X-ray Crystallography | Determination of linear M-M-M arrangements. | Confirmation of the Extended Metal Atom Chain (EMAC) structure. |

Exploration of Optical and Electronic Properties in Quinazoline Systems

Quinazoline derivatives have garnered significant attention for their promising optical and electronic properties, making them valuable components in the development of advanced materials. Their rigid, planar structure, combined with the ability to create extended π-conjugated systems through functionalization, allows for the tuning of their photophysical characteristics. benthamdirect.comresearchgate.net The incorporation of electron-donating and electron-accepting groups into the quinazoline framework can lead to compounds with interesting fluorescent and solvatochromic behaviors, with potential applications in optoelectronic devices. researchgate.net

Fluorescence and Solvatochromism Studies of Fluorescent Quinazoline Derivatives

Many quinazoline derivatives exhibit strong fluorescence, a property that is highly sensitive to their molecular structure and environment. The introduction of electron-donating groups, such as an amino group at the C2 position, can enhance fluorescence efficiency. researchgate.net The photophysical properties, including absorption and emission wavelengths and fluorescence quantum yields, are often studied in solvents of varying polarity.

A common phenomenon observed in these systems is solvatochromism, where the color of the fluorescence changes with the polarity of the solvent. researchgate.net This effect arises from changes in the dipole moment of the molecule upon excitation, which is influenced by the surrounding solvent molecules. For example, some 2-N-aminoquinazolines show a positive solvatochromism, meaning the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases. researchgate.net

The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, can be significantly affected by the solvent. A quinazolinone-based fluorescent dye, DMAQQ, exhibited high quantum yields ranging from 0.57 to 0.78 in different organic solvents. researchgate.net Theoretical calculations can be used to understand the charge transfer (CT) character of the excited state, which is often responsible for the observed solvatochromic behavior. researchgate.net Studies have also shown that the fluorescence of certain quinazoline derivatives can be sensitive to pH changes, with protonation leading to changes in fluorescence color and intensity. researchgate.net

| Compound Type | Solvent Polarity | Fluorescence Observation | Quantum Yield (Φ) |

| 2-N-Aminoquinazolines researchgate.net | Increasing | Positive Solvatochromism (Red Shift) | Decreases from toluene to MeCN |

| Quinazolin-4(3H)-ones researchgate.net | Toluene | Blue-green emission | Up to 89% |

| DMAQQ Dye researchgate.net | Various organic solvents | Solvatochromic fluorescence | 0.57–0.78 |

| Hydroxyl Coumarin Quinazolines nih.gov | Water vs. Methanol (B129727) | Strong fluorescence in water, quenched in methanol | Up to 42% in mixed solvent |

Potential Application in Organic Optoelectronic Materials (e.g., OLEDs, Solar Cells)

The tunable luminescent properties of quinazoline derivatives make them highly attractive for applications in organic optoelectronic materials, such as organic light-emitting diodes (OLEDs) and solar cells. benthamdirect.comresearchgate.net Quinazoline is an electron-accepting molecule, making it a suitable component in "push-pull" systems where it is paired with an electron-donating moiety to facilitate intramolecular charge transfer. researchgate.net

In the field of OLEDs, quinazoline-based compounds have been investigated as emitters, hosts, and electron-transporting materials. researchgate.netbeilstein-journals.org By incorporating fragments like carbazole or triphenylamine, materials for highly efficient red phosphorescent and white OLEDs can be fabricated. benthamdirect.comresearchgate.net Some quinazoline derivatives exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. beilstein-journals.orgurfu.ru Green to yellow TADF OLEDs based on quinazoline emitters have been fabricated with high external quantum efficiencies (EQEs) of up to 20.5%. beilstein-journals.org

Furthermore, the strong electron-accepting nature of the quinazoline and pyrimidine rings makes them valuable for creating π-extended conjugated systems. benthamdirect.comresearchgate.net These systems are of interest as potential photosensitizers for dye-sensitized solar cells (DSSCs). benthamdirect.comresearchgate.net The ability to modify the quinazoline structure through reactions like Suzuki-Miyaura and Sonogashira cross-coupling allows for the creation of a wide array of materials with tailored electronic properties for various optoelectronic applications. researchgate.net

This compound as a Precursor for Advanced Chemical Syntheses

This compound serves as a versatile and crucial building block in medicinal chemistry for the construction of more complex molecular architectures. Its quinazoline core is a recognized scaffold in numerous biologically active compounds, and the strategic placement of the bromine and methoxy (B1213986) groups offers distinct reaction pathways for chemical elaboration.

Synthesis of Complex Bioactive Scaffolds and Chemical Libraries

The quinazoline framework is a foundational element in the design of various therapeutic agents, particularly in oncology. nih.gov The presence of a bromine atom at the 2-position of this compound provides a reactive site ideal for introducing molecular diversity. This position is frequently targeted in nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings) to attach a wide array of functional groups and build extensive chemical libraries. researchgate.net Through these methods, the simple precursor is transformed into diverse series of compounds, which can be screened for various biological activities. For instance, by reacting the bromo-quinazoline intermediate with different amines or arylboronic acids, researchers can generate libraries of 2-amino- or 2-aryl-6-methoxyquinazoline derivatives for high-throughput screening against biological targets like protein kinases. This methodology facilitates the rapid development of novel chemical probes and potential drug candidates. researchgate.net

Development of Novel Synthetic Methodologies Leveraging Bromine and Methoxy Functionalities

The chemical reactivity of this compound is dominated by its two key functional groups. The bromine atom at the 2-position is an excellent leaving group, making it the primary handle for synthetic modifications. Methodologies often involve its displacement by various nucleophiles, such as amines, thiols, and alcohols, to forge new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. nih.gov This reactivity is fundamental to creating derivatives with varied physicochemical properties.

The methoxy group at the 6-position is less reactive but plays a significant role in modulating the electronic properties of the quinazoline ring system. Its electron-donating nature can influence the reactivity of other positions on the ring and is often a key feature in establishing interactions with biological targets. While less commonly modified than the bromo group, the methoxy group can be demethylated to a hydroxyl group, which can then serve as a point for further functionalization or as a critical hydrogen-bonding moiety in ligand-receptor interactions. The presence of a halogen, such as bromine, at the 6-position has been shown in related quinazoline scaffolds to enhance anticancer effects, highlighting the importance of substitution patterns on this ring system. nih.gov

In Vitro Biological Activity Studies of this compound and its Analogs (Academic and Mechanistic Focus)

Derivatives synthesized from this compound have been the subject of extensive investigation to determine their potential as therapeutic agents. These studies focus on understanding their biological effects at the cellular and molecular levels.

Antiproliferative Activity against Human Cancer Cell Lines

Analogs derived from the this compound scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The general quinazoline structure is a well-established pharmacophore for anticancer agents. scispace.com Studies on related 6-bromoquinazoline derivatives show potent cytotoxic effects. For example, various synthesized quinazolin-4-one derivatives have been tested against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells, showing promising activity. rsc.orgnih.govekb.egresearchgate.net The cytotoxic efficacy is highly dependent on the nature of the substituent introduced at the 2-position (in place of the bromine) and other positions on the quinazoline ring.

Below is a table summarizing the antiproliferative activities of representative quinazoline analogs against various human cancer cell lines.

| Compound Series | Cell Line | IC₅₀ (µM) | Reference |

| Morpholine substituted quinazolines | A549 (Lung) | 8.55 ± 0.67 | rsc.org |

| MCF-7 (Breast) | 3.15 ± 0.23 | rsc.org | |

| 6-Arylureido-4-anilinoquinazolines | A549 (Lung) | 2.25 | frontiersin.org |

| MCF-7 (Breast) | 2.81 | frontiersin.org | |

| HT-29 (Colon) | 1.72 | frontiersin.org | |

| 6-Bromo-2-mercapto-quinazolinones | MCF-7 (Breast) | 15.85 ± 3.32 | nih.gov |

| SW480 (Colorectal) | 17.85 ± 0.92 | nih.gov |

Enzyme Inhibition Studies

A primary mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. nih.gov The 4-anilinoquinazoline (B1210976) scaffold, which can be synthesized from this compound precursors, is a classic structure for targeting the ATP-binding site of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govamazonaws.com Abnormal EGFR signaling is associated with numerous malignancies, including lung, breast, and colon cancers. frontiersin.org Several FDA-approved drugs, such as Gefitinib (B1684475) and Erlotinib (B232), are based on this quinazoline core. nih.gov

Derivatives are designed to act as competitive inhibitors, blocking the downstream signaling that leads to cell proliferation and survival. The inhibitory potency of these compounds is often evaluated in enzymatic assays.

The table below presents the enzyme inhibitory activities of selected quinazoline derivatives against key protein kinases.

| Compound Series | Target Enzyme | IC₅₀ (nM) | Reference |

| 6-Arylureido-4-anilinoquinazolines | EGFR | 17.32 | frontiersin.org |

| 6-Substituted 4-anilinoquinazolines | EGFR | Nanomolar range | nih.gov |

| HER2 | Nanomolar range | nih.gov | |

| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | EGFR Tyrosine Kinase | 0.006 | amazonaws.com |

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR Tyrosine Kinase | 0.025 | amazonaws.com |

Structure-Activity Relationship (SAR) Investigations for Biological Targets

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For quinazoline-based inhibitors, SAR investigations have revealed several key structural requirements for potent biological activity. researchgate.net

Substitution at the 2-Position: The group that replaces the bromine atom significantly influences activity. The introduction of various substituted anilines, aliphatic chains, or heterocyclic moieties allows for the fine-tuning of inhibitory potential against specific kinases or cancer cell lines. nih.gov

Substitution at the 6-Position: The methoxy group at the 6-position is important. Studies on related scaffolds show that small, electron-donating groups like methoxy or ethoxy at positions 6 and 7 of the quinazoline ring generally lead to potent EGFR and HER2 inhibition. nih.gov The presence of a halogen at this position can also enhance anticancer activity. nih.gov

The 4-Anilino Moiety: For tyrosine kinase inhibitors, a 4-anilino substitution is a critical pharmacophore. The specific substituents on the aniline (B41778) ring are crucial for interacting with the amino acid residues in the ATP-binding pocket of the target kinase. For example, small hydrophobic groups or atoms capable of forming hydrogen bonds can dramatically increase binding affinity and inhibitory potency. frontiersin.orgnih.gov

These SAR studies provide a rational basis for the design of next-generation inhibitors with improved efficacy and selectivity, using this compound as a key starting material. frontiersin.orgnih.gov

Mechanistic Investigations of Biological Action at the Molecular Level (e.g., Cell Cycle Arrest, Apoptosis Induction, NO Release)

Derivatives of 6-bromoquinazoline have been the subject of mechanistic studies to elucidate their mode of action at the molecular level, particularly concerning their antiproliferative effects. Research has focused on their ability to induce cell cycle arrest and apoptosis in cancer cell lines.

One notable derivative, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), has demonstrated significant activity in leukemia cells. nih.gov Studies on murine L1210, human promyelocytic HL-60, and human promonocytic U-937 leukemia cells revealed that BMAQ can induce cell cycle arrest. nih.gov The specific phase of arrest appears to be cell-line dependent, with L1210 and HL-60 cells arresting in the G2/M phase, while U-937 cells were arrested in the G0/G1 phase. nih.gov

In addition to disrupting the cell cycle, BMAQ is a potent inducer of apoptosis, or programmed cell death. researchgate.net The apoptotic mechanism was confirmed through multiple lines of evidence, including DNA fragmentation assays, fluorescence microscopy, and the measurement of caspase-3 activity. nih.govresearchgate.net The activation of caspase-3, a key executioner caspase, signifies the commitment of the cell to the apoptotic pathway. nih.gov These findings underscore the potential of 6-bromoquinazoline derivatives to target fundamental cellular processes involved in cancer proliferation.

Table 1: Effect of 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) on Cell Cycle Distribution in Leukemia Cell Lines

| Cell Line | Cell Cycle Phase Arrest |

|---|---|

| L1210 | G2/M |

| HL-60 | G2/M |

Currently, there is limited specific research available detailing the role of this compound or its close derivatives in the context of Nitric Oxide (NO) release.

Antifungal and Antimicrobial Activity Studies (In Vitro)

The in vitro antifungal and antimicrobial potential of various 6-bromo-quinazoline derivatives has been investigated against a range of pathogens. These studies highlight the versatility of the quinazoline scaffold in developing new antimicrobial agents.

One study evaluated the antifungal effects of 6-bromo-4-ethoxyethylthio quinazoline against several plant pathogenic fungi using the mycelial growth rate method. The compound exhibited high antifungal activity, with EC50 values ranging from 17.47 to 70.79 μg/mL. proquest.com Further investigation into its mechanism of action against Gibberella zeae showed that the compound led to a decrease in mycelial reducing sugar, chitosan, soluble protein, and pyruvate content, as well as a reduction in chitinase activity. proquest.com

In the realm of antibacterial research, the derivative 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one has shown significant activity against both Gram-positive and Gram-negative bacteria. acs.org When compared to standard antibacterial drugs like Ciprofloxacin, this compound demonstrated higher activity against Staphylococcus aureus. acs.orgnih.gov The study confirmed its high activity against Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumonia. acs.orgnih.gov However, it showed no activity against the fungus Candida albicans. acs.org

Table 2: In Vitro Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus species | 14 |

| Aspergillus Species | 12 |

| Pseudomonas aeruginosa | 12 |

| Escherichia coli | 14 |

| Klebsiella pneumonia | 13 |

Note: Data represents the zone of inhibition for the tested compound, indicating its efficacy against various microbes. acs.org

Antimalarial Activity Studies (In Vitro)

The quinazoline scaffold is a recognized pharmacophore in the development of antimalarial agents, with research extending to various substituted derivatives. researchgate.net In vitro studies have explored the efficacy of these compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Optimization of a 2-anilino quinazoline series has led to the development of lead compounds with potent activity against P. falciparum, comparable to established antimalarials like chloroquine. acs.org Structure-activity relationship (SAR) studies on quinazolinone-2-carboxamide derivatives have also been conducted to improve potency. These efforts led to the identification of potent inhibitors active against laboratory-resistant malaria strains. acs.org One such derivative, 19f , demonstrated a 95-fold improvement in potency from the original hit compound and exhibited a fast in vitro killing profile. acs.org

A computational study focused on designing 2-anilino 4-amino substituted quinazolines with improved antimalarial properties identified a theoretical derivative, N4-(3-bromo-5-fluorobenzyl)-N2-(4-fluorophenyl)-6,7-dimethoxyquinazoline-2,4-diamine, as having potentially the highest antimalarial activity among the designed compounds. proquest.com While not an in vitro result, this highlights the perceived potential of bromo-substituted quinazolines in this therapeutic area.

The broader class of 2,3-substituted quinazolin-4(3H)-one derivatives has also been investigated, showing that the 4-quinazolinone moiety is crucial for activity against the malaria parasite. nih.gov These findings collectively establish that substituted quinazolines, including those with bromine moieties, are a promising class for the development of new antimalarial drugs.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | BMAQ |

| 6-bromo-4-ethoxyethylthio quinazoline | - |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | - |

| N4-(3-bromo-5-fluorobenzyl)-N2-(4-fluorophenyl)-6,7-dimethoxyquinazoline-2,4-diamine | - |

| Chloroquine | - |

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-6-methoxyquinazoline?

- Methodological Answer: The synthesis typically involves bromination of a methoxy-substituted quinazoline precursor. For example, bromination using N-bromosuccinimide (NBS) under reflux conditions in the presence of a radical initiator (e.g., benzoyl peroxide) is a standard approach. Subsequent purification via column chromatography and recrystallization ensures high purity. Reaction progress is monitored using thin-layer chromatography (TLC), and structural confirmation is achieved via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

- Methodological Answer: Purity is assessed using HPLC with a reverse-phase C18 column (e.g., 95% acetonitrile/water mobile phase). Structural integrity is confirmed via H NMR (e.g., methoxy proton resonance at δ 3.9–4.1 ppm and aromatic protons in the quinazoline ring at δ 7.5–8.5 ppm) and FT-IR spectroscopy (C-Br stretch at ~550 cm). Mass spectrometry (MS) further validates the molecular ion peak [M+H] at m/z 255.0 (calculated for CHBrNO) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer: The bromine atom at the 2-position serves as a leaving group for nucleophilic substitution, enabling the synthesis of derivatives for structure-activity relationship (SAR) studies. The methoxy group at the 6-position enhances solubility and modulates electronic properties, making the compound a scaffold for kinase inhibitors (e.g., EGFR) or antimicrobial agents. Biological assays often pair synthetic derivatives with in vitro enzyme inhibition or cytotoxicity screening .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound during bromination reactions?

- Methodological Answer: Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., CCl) improve bromine radical generation.

- Catalyst loading : 1.2–1.5 equivalents of NBS with 0.1 equivalents of benzoyl peroxide minimize side reactions.

- Temperature control : Reflux at 80–90°C for 6–8 hours ensures complete conversion.

Post-reaction quenching with sodium thiosulfate removes excess bromine, and silica gel chromatography isolates the product in >85% yield .

Q. How do electronic effects of bromine and methoxy substituents influence the reactivity of quinazoline derivatives?

- Methodological Answer: Bromine’s electron-withdrawing nature activates the quinazoline ring for nucleophilic substitution at the 2-position, while the methoxy group’s electron-donating resonance effect directs electrophilic attacks to the 4- or 8-positions. Density functional theory (DFT) calculations (e.g., HOMO-LUMO analysis) can predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What analytical approaches resolve contradictory data in the biological activity of this compound derivatives?

- Methodological Answer: Contradictions in bioactivity data (e.g., inconsistent IC values) are addressed by:

Q. How can computational methods predict the regioselectivity of substitution reactions in this compound?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and quantum mechanical calculations (e.g., Gaussian 16) model interactions between the compound and biological targets. For example, docking into the ATP-binding pocket of EGFR kinase identifies favorable hydrogen bonding between the methoxy group and Thr766, guiding rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.